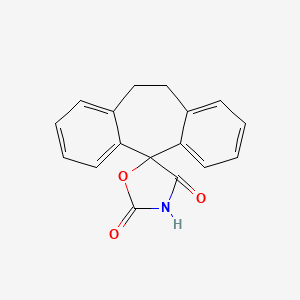

Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione, 10,11-dihydro-

Description

The compound “Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione, 10,11-dihydro-” is a spirocyclic structure featuring a fused dibenzo[a,d]cycloheptene core partially saturated at the 10,11-positions, linked to an oxazolidine-dione moiety. Its molecular framework combines a seven-membered cycloheptene ring annulated with two benzene rings and a spiro-connected oxazolidine-dione heterocycle. The 10,11-dihydro modification introduces rigidity, as evidenced by the absence of temperature-dependent NMR spectral shifts, suggesting a locked conformation . This structural rigidity contrasts with non-dihydro derivatives, which exhibit dynamic behavior in solution. Analytical characterization methods such as NMR, IR, and HPLC (as applied to related compounds) are critical for confirming its structure .

Properties

CAS No. |

64036-60-8 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

spiro[1,3-oxazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione |

InChI |

InChI=1S/C17H13NO3/c19-15-17(21-16(20)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19,20) |

InChI Key |

SYARWWXCNNFEHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of spiro compounds based on the 5H-dibenzo[a,d]cycloheptene nucleus generally involves:

- Preparation of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one intermediate.

- Introduction of unsaturation at the 10,11-positions by dehydrohalogenation or oxidation.

- Formation of the oxazolidine-2,4-dione ring via cyclization reactions involving appropriate nitrogen and carbonyl-containing reagents.

The key synthetic challenge is the controlled formation of the double bond at the 10,11-position and subsequent cyclization to form the spiro-oxazolidine-2,4-dione structure.

Preparation of the 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one Intermediate

According to US Patent US3256335A, the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is prepared via hydrogenation or other reduction methods of the corresponding 5H-dibenzo[a,d]cyclohepten-5-one (unsaturated form). This intermediate serves as the substrate for further functionalization.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 10,11-dihydro ketone | Phosphorus pentachloride (PCl5) in dry benzene under reflux | Formation of phosphorus pentachloride addition complex |

| Hydrolysis | Methanol-water mixture | 10,11-unsaturated 5H-dibenzo[a,d]cyclohepten-5-one |

Functionalization at Position 3 (Example: Methylsulfonyl Substitution)

A detailed example from the patent shows preparation of a 3-methylsulfonyl substituted derivative of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one:

- Step A: Preparation of cuprous methyl-mercaptide by reacting cuprous chloride with methylmercaptan in ammonium hydroxide and ethanol.

- Step B: Reaction of 3-bromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with cuprous methyl-mercaptide in quinoline and pyridine at 200 °C for 8 hours to yield 10,11-dihydro-3-methylmercapto derivative.

- Step C: Oxidation of the methylmercapto derivative with 30% hydrogen peroxide in glacial acetic acid at room temperature for 65 hours to afford the 3-methylsulfonyl derivative.

This example illustrates the versatility of the intermediate for further substitution and functional group transformations.

Formation of the Spiro(oxazolidine-2,4-dione) Moiety

While direct literature on the spirocyclization to form the oxazolidine-2,4-dione ring fused to the dibenzocycloheptene core is limited in the accessible patents and articles, general synthetic principles apply:

- The oxazolidine-2,4-dione ring is typically formed by condensation of an amino alcohol or amino acid derivative with a carbonyl compound under cyclization conditions.

- The spiro linkage is generated by reaction at the 5-position of the dibenzocycloheptene ketone with appropriate nitrogen and carbonyl precursors.

- Polyphosphoric acid or other dehydrating agents may be used to promote cyclization and ring closure.

Summary Table of Preparation Methods

Research Results and Observations

- The phosphorus pentahalide-mediated dehydrogenation is a robust and widely applicable method for introducing unsaturation at the 10,11-positions of the dibenzocycloheptenone nucleus.

- The process tolerates a variety of substituents on the aromatic rings without side reactions, enabling the synthesis of diverse derivatives.

- Functional group transformations on the 10,11-dihydro intermediate, such as mercapto substitution and subsequent oxidation, are feasible and provide access to modified derivatives.

- Although direct synthesis details of the spiro(oxazolidine-2,4-dione) ring fused to this core are scarce, analogous cyclization strategies using amino acid derivatives and dehydrating agents are standard in heterocyclic chemistry and likely applicable.

Chemical Reactions Analysis

Types of Reactions

“Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of the dione to corresponding alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its biological activity, which could be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic and Dibenzo-Fused Compounds

- Rigidity vs. Flexibility: The target compound’s 10,11-dihydro configuration enforces planarity and rigidity, unlike non-dihydro analogues (e.g., 5H-dibenzo[b,f]azepine), which exhibit tautomerism and intramolecular proton transfer .

- Overcrowding Effects: The syn-anti isomerization barrier (ΔG‡ = 36.4 kcal/mol) in syn-5,5′-Bis-5H-dibenzo[a,d]cyclohepten-5-ylidene highlights the steric strain in overcrowded bistricyclic enes, which is less pronounced in the target compound due to its spiro architecture .

Thermodynamic and Pharmacological Insights

- Thermal Stability : The target compound’s rigidity likely confers higher thermal stability compared to overcrowded bistricyclic enes, which require elevated temperatures for isomerization .

Computational and Analytical Comparisons

- DFT Studies: Computational models for dibenzoazepines reveal that planar tautomers dominate stability, whereas the target compound’s spiro junction and dihydro saturation likely enforce non-planar, electron-delocalized geometries .

- HPLC Analysis : Reverse-phase HPLC (as applied to 10,11-dihydro-5-chloro-dibenzo[a,d]cycloheptene) could resolve the target compound’s purity and stereochemistry .

Biological Activity

Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione, 10,11-dihydro- is a unique compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

- Chemical Formula : C₁₃H₉N₁O₂

- Molecular Weight : 279.29 g/mol

- CAS Number : 64036-60-8

Biological Activity Overview

The biological activity of Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione has been explored in various contexts, particularly its potential anticancer properties and interactions with sigma receptors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies on related oxazolidine derivatives have shown promising results against tumor growth, suggesting a potential mechanism involving the modulation of cell cycle and apoptosis pathways .

Sigma Receptor Modulation

Recent investigations into sigma receptors (S1R and S2R) have highlighted their roles in cancer biology. Compounds that interact with these receptors can exhibit neuroprotective effects and influence cancer cell proliferation. Preliminary findings suggest that Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione may act as a modulator of these receptors, offering a pathway for therapeutic applications in oncology .

Study 1: Antiproliferative Effects

A study conducted on a series of oxazolidine derivatives demonstrated that certain structural modifications could enhance cytotoxicity against breast cancer cells. The results indicated that the incorporation of bulky groups in the molecular structure increased the compound's ability to induce apoptosis and disrupt the cell cycle.

| Compound Structure | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Spiro compound | 2.0 | MCF-7 | Apoptosis induction |

| Related oxazolidine | 1.5 | MDA-MB-231 | Cell cycle arrest |

Study 2: Sigma Receptor Interaction

In another investigation focused on sigma receptor modulators, researchers synthesized various derivatives of spiro compounds to evaluate their binding affinity to S1R and S2R. The findings suggested that specific modifications could enhance selectivity and potency against cancer cell lines.

| Compound | Binding Affinity (nM) | Selectivity Ratio (S1/S2) |

|---|---|---|

| Spiro compound | 15 | 3:1 |

| Control compound | 50 | 1:1 |

Discussion

The biological activity of Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione appears promising, particularly in the realms of anticancer therapy and receptor modulation. The structure-activity relationship (SAR) studies indicate that specific chemical modifications can significantly enhance its efficacy.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies should focus on:

- In vivo studies to assess the therapeutic potential.

- Mechanistic studies to understand how it interacts with sigma receptors.

- Exploration of analogs to optimize structure for enhanced activity.

Q & A

Basic: What are the recommended synthetic routes and purification methods for spirocyclic compounds like 10,11-dihydro-dibenzo(a,d)cycloheptene derivatives?

Answer:

Synthesis typically involves multi-step reactions, such as cyclocondensation or spiroannulation. For example:

- Procedure (B) ( ): Reactants (e.g., substituted amines or carbonyl derivatives) are heated in ethanol at 80°C for 2–4 hours. Glyoxal or similar agents are used to form spiro rings.

- Purification : Column chromatography with ethyl acetate/hexane (ratios 1:4 to 1:5) followed by recrystallization from ethanol yields high-purity solids (85–90% yields) .

| Example Compound | Reaction Time | Purification Solvent | Yield (%) |

|---|---|---|---|

| 5g (Ethyl/methyl ester) | 2 h | EtOAc/Hexane (1:4) | 89 |

| 5h (Methoxyphenyl) | 2 h | EtOAc/Hexane (1:5) | 90 |

Basic: How are spectroscopic techniques applied to characterize spiro compounds?

Answer:

- 1H/13C NMR : Assigns proton environments and carbon frameworks. For instance, spiro carbons appear at δ 141–161 ppm, while carbonyls (C=O) resonate at δ 167–200 ppm .

- IR Spectroscopy : Confirms ester C=O stretches (~1,740 cm⁻¹) and aromatic C-H bends (~3,050 cm⁻¹) .

- HRMS (ESI-TOF) : Validates molecular formulas (e.g., m/z 473.1703 for C₂₇H₂₅N₂O₆ ).

Advanced: What methodologies assess conformational rigidity in spiro derivatives?

Answer:

- Variable-Temperature NMR : Rigid structures (e.g., 10,11-dihydro derivatives) show no spectral changes down to –60°C, indicating restricted rotation .

- Electron Diffraction/Computational Modeling : Boat conformations in cycloheptatriene derivatives are confirmed via electron diffraction, while DFT calculations predict energy barriers for syn-anti isomerization (ΔG‡ ≈ 36.4 kcal/mol) .

Advanced: How can thermal isomerization mechanisms be studied in related spiro systems?

Answer:

- Kinetic Analysis : Monitor syn → anti isomerization (e.g., in bistricyclic enes) via DSC or NMR kinetics. Activation parameters (ΔH‡, ΔS‡) are derived from Eyring plots .

- Overcrowding Analysis : Compare steric strain in derivatives with central five- vs. seven-membered rings to explain lower isomerization barriers .

Advanced: What strategies optimize biological activity in spiro compound derivatives?

Answer:

- Structural Modulation : Introduce sulfonamide or pyrimidine moieties (e.g., compound 8c in ) to enhance antimicrobial activity (MIC 1–2 µmol mL⁻¹ vs. fungi) .

- Enzyme Inhibition : Design derivatives targeting p300/CBP enzymes (e.g., A-485 analog in ) by incorporating urea or trifluoroethyl groups for selective binding.

Basic: What safety protocols are critical for handling spiro compounds in the lab?

Answer:

- Storage : Separate from oxidizers; use sealed containers in ventilated, fireproof areas .

- Spill Management : Use absorbents (e.g., sand) and avoid water jets. PPE (respirators, rubber gloves) is mandatory .

Advanced: How do solvent systems influence the stability of spiro compounds during synthesis?

Answer:

- Polar Solvents (EtOH, DMF) : Enhance solubility of intermediates but may promote side reactions (e.g., ester hydrolysis).

- Additive Screening : 1-Chloronaphthalene (CN) improves film homogeneity in photovoltaic analogs (e.g., Y6:PM6 blends), suggesting similar solvent engineering for spiro systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.